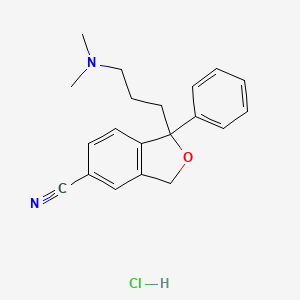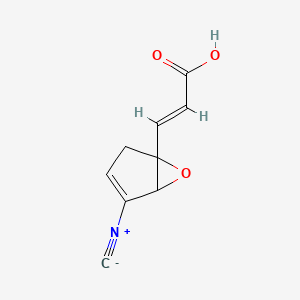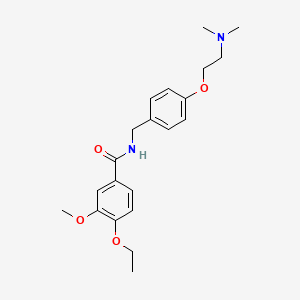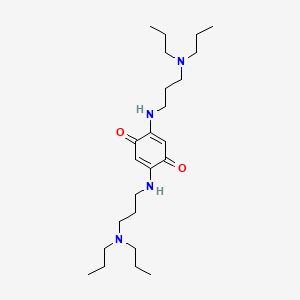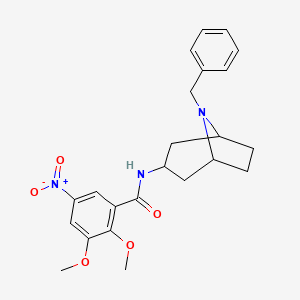
exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including nitration, methoxylation, and amide formation. The process may start with the nitration of a benzene derivative to introduce the nitro group, followed by methoxylation to add methoxy groups. The final step involves the formation of the amide bond with the azabicyclo compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide may be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, benzamide derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and binding affinity.
類似化合物との比較
Similar Compounds
- N-(2,3-Dimethoxyphenyl)benzamide
- 5-Nitro-N-(8-phenylmethyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- 2,3-Dimethoxy-5-nitrobenzamide
Uniqueness
The uniqueness of exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its specific combination of functional groups and the azabicyclo structure, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
特性
CAS番号 |
83130-78-3 |
|---|---|
分子式 |
C23H27N3O5 |
分子量 |
425.5 g/mol |
IUPAC名 |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxy-5-nitrobenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-30-21-13-19(26(28)29)12-20(22(21)31-2)23(27)24-16-10-17-8-9-18(11-16)25(17)14-15-6-4-3-5-7-15/h3-7,12-13,16-18H,8-11,14H2,1-2H3,(H,24,27) |
InChIキー |
VHMRPJSIKPIXAE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


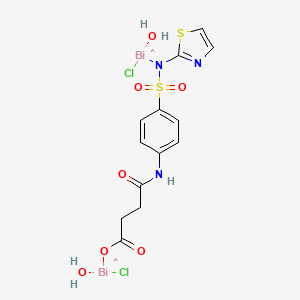
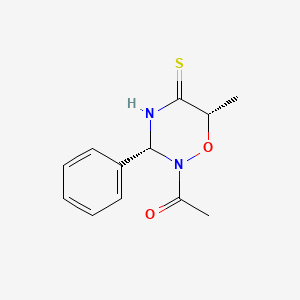
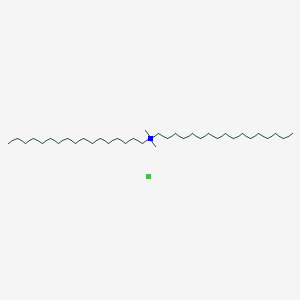
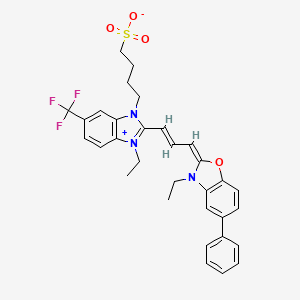
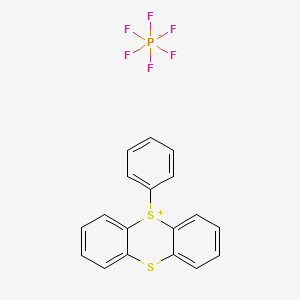

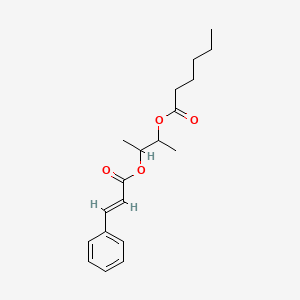

![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
